Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
CAS No.:
Cat. No.: VC18636050
Molecular Formula: C12H12BrClN2O2
Molecular Weight: 331.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12BrClN2O2 |
|---|---|
| Molecular Weight | 331.59 g/mol |
| IUPAC Name | tert-butyl 3-bromo-5-chloropyrrolo[2,3-c]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-6-8(13)7-4-10(14)15-5-9(7)16/h4-6H,1-3H3 |
| Standard InChI Key | BBUNCZMLNAIVJP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC(=NC=C21)Cl)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolopyridine core, a bicyclic system combining pyrrole and pyridine rings. Bromine and chlorine substituents occupy the 3- and 5-positions, respectively, while a tert-butyl carbamate group protects the nitrogen at the 1-position (Figure 1). This arrangement confers distinct electronic and steric properties, influencing both reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
The tert-butyl group enhances lipophilicity (), suggesting moderate membrane permeability, while the electron-withdrawing halogens increase susceptibility to nucleophilic substitution .
Spectroscopic Characterization
Although experimental spectra for this compound are unavailable, analogous pyrrolopyridines exhibit characteristic signals:
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NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, with the tert-butyl group appearing as a singlet near δ 1.4 ppm .
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NMR: Carbamate carbonyl carbons typically appear at ~155 ppm, while sp-hybridized carbons in the heterocycle range from 110–140 ppm .
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MS (ESI+): Expected molecular ion peak at m/z 331.59 ([M+H]) with isotopic patterns indicative of bromine and chlorine.
Synthesis and Manufacturing
General Synthetic Strategy
The synthesis involves three key stages (Figure 2):
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Core Formation: Construction of the pyrrolo[2,3-c]pyridine skeleton via cyclization reactions, often employing Knorr-type condensations or transition-metal-catalyzed couplings .
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Halogenation: Sequential electrophilic substitution introduces bromine and chlorine at the 3- and 5-positions. Bromination typically uses (N-bromosuccinimide), while chlorination may employ or gas.
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Carbamate Protection: Reaction with di-tert-butyl dicarbonate () in the presence of a base like DMAP protects the pyrrole nitrogen, yielding the final product .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrolopyridine Formation | CuI, L-proline, DMF, 100°C | 45–60 |
| Bromination | NBS, AIBN, CCl, reflux | 78 |
| Chlorination | SOCl, CHCl, 0°C | 82 |
| Boc Protection | BocO, DMAP, THF, rt | 95 |
Yields for the final compound typically range from 35–50% after purification via column chromatography .
Chemical Reactivity and Derivatization
Nucleophilic Aromatic Substitution
The electron-deficient aromatic system undergoes facile substitution at halogenated positions:
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Bromine Replacement: Suzuki-Miyaura couplings with aryl boronic acids proceed efficiently under Pd catalysis (, NaCO, dioxane/water) .
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Chlorine Reactivity: Less reactive than bromine but participates in Ullmann-type couplings with amines at elevated temperatures (>120°C) .
Carbamate Deprotection
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (, 0°C to rt) to expose the secondary amine, enabling further functionalization.
| Compound | MPS1 IC (nM) | CDK2 IC (nM) | Solubility (μM) |
|---|---|---|---|
| Pyrrolopyridine A | 25 | 43 | 12 |
| Pyrrolopyridine B | 8 | 210 | 8 |
The bromine and chlorine substituents in the subject compound may enhance target binding through halogen bonding with kinase hinge regions .
Antiproliferative Effects
In HCT116 colon cancer cells, analogs demonstrate GI values of 0.55 μM, correlating with MPS1 inhibition and mitotic arrest . The tert-butyl group in this compound likely improves pharmacokinetic properties by reducing metabolic clearance compared to smaller esters.
Applications in Drug Discovery
Lead Optimization
This compound serves as a versatile intermediate for generating targeted inhibitors:
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Selectivity Engineering: Introducing bulky substituents at the 3-position (via Suzuki coupling) reduces off-target effects on CDK2 and Aurora kinases .
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Prodrug Development: Hydrolysis of the Boc group yields primary amines suitable for conjugation with water-solubilizing moieties.
Preclinical Pharmacokinetics
While ADME data specific to this compound are unavailable, related derivatives show favorable profiles:
Table 4: Pharmacokinetic Parameters of Analog
| Species | t (h) | Cl (mL/min/kg) | Oral Bioavailability (%) |
|---|---|---|---|
| Mouse | 4.2 | 23.8 | 83 |
| Rat | 3.1 | 7.04 | 32 |
The tert-butyl group likely contributes to prolonged half-life by shielding the carbamate from esterase-mediated hydrolysis.
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